Product packaging for 4-(Ethoxymethyl)-2,6-dimethylpyridine(Cat. No.:)

4-(Ethoxymethyl)-2,6-dimethylpyridine

Cat. No.: B13016999
M. Wt: 165.23 g/mol
InChI Key: AAQDKMLGOKCTKG-UHFFFAOYSA-N
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Description

4-(Ethoxymethyl)-2,6-dimethylpyridine (CAS 79313-04-5) is a high-purity chemical intermediate with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol . This compound features a pyridine ring core that is substituted at the 2- and 6- positions with methyl groups and at the 4- position with an ethoxymethyl group. The 2,6-dimethyl substitution pattern is characteristic of the lutidine family of compounds, which are known for their steric hindrance and utility as building blocks in organic synthesis . Its primary research application is as a key synthetic intermediate in the discovery and development of novel pharmaceutical compounds. Specifically, this chemical is utilized in the synthesis of polycyclic amine compounds that are being investigated as modulators of opioid receptors . These research compounds have potential therapeutic value for a range of disorders, including pain, substance abuse, alcoholism, and heart disease . As such, this compound represents a valuable scaffold for medicinal chemists working in central nervous system (CNS) drug discovery. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO B13016999 4-(Ethoxymethyl)-2,6-dimethylpyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

4-(ethoxymethyl)-2,6-dimethylpyridine

InChI

InChI=1S/C10H15NO/c1-4-12-7-10-5-8(2)11-9(3)6-10/h5-6H,4,7H2,1-3H3

InChI Key

AAQDKMLGOKCTKG-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=CC(=NC(=C1)C)C

Origin of Product

United States

Synthetic Methodologies for 4 Ethoxymethyl 2,6 Dimethylpyridine and Its Precursors/derivatives

Strategies for Constructing the 2,6-Dimethylpyridine (B142122) Core

The synthesis of the pyridine (B92270) ring is a foundational topic in heterocyclic chemistry, with several robust methods available for creating the 2,6-dimethylpyridine nucleus. These strategies typically involve the cyclization of acyclic precursors.

Hantzsch-Type Pyridine Syntheses

First reported by Arthur Hantzsch in 1881, the Hantzsch synthesis is a multi-component reaction that remains a cornerstone of pyridine chemistry. wikipedia.org It classically involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor, typically ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.org The initial product is a 1,4-dihydropyridine (B1200194) (1,4-DHP), which is subsequently oxidized to the aromatic pyridine ring. wikipedia.org

The general mechanism proceeds in two main stages. The first part involves a Knoevenagel condensation between the β-keto ester and the aldehyde, while the amine and a second equivalent of the β-keto ester form an enamine. rsc.org These intermediates then combine to yield the dihydropyridine (B1217469) intermediate, which is then aromatized. rsc.org For the synthesis of a 2,6-dimethylpyridine core, the reactants would be ethyl acetoacetate (B1235776), formaldehyde (B43269), and an ammonia source. wikipedia.orgorgsyn.org The reaction is often carried out in a one-pot fashion. wikipedia.org

The oxidation of the intermediate dihydropyridine is a crucial final step, driven by the stability gained from aromatization. wikipedia.org A variety of oxidizing agents can be employed for this purpose, including nitric acid, ferric chloride, potassium permanganate, or iodine. wikipedia.orgrsc.orgorgsyn.org

Table 1: Hantzsch Pyridine Synthesis Overview

Component Role Example
Aldehyde Provides C4 of the pyridine ring Formaldehyde wikipedia.orgorgsyn.org
β-Ketoester Provides C2, C3, C5, C6 and methyl groups Ethyl acetoacetate rsc.orgorgsyn.org
Nitrogen Source Provides N1 of the pyridine ring Ammonium acetate, Ammonia wikipedia.orgrsc.org
Solvent Reaction Medium Isopropanol, Ethanol, Water wikipedia.orgorgsyn.orgnih.gov

This table summarizes the typical components and their roles in the Hantzsch synthesis for forming a 2,6-dimethylpyridine ring system.

Approaches from 1,5-Diketoalkanes and Hydroxylamine (B1172632)

Another fundamental route to pyridines involves the cyclization of 1,5-dicarbonyl compounds with a nitrogen source. nih.gov For the synthesis of 2,6-disubstituted pyridines, a 1,5-diketone is reacted with an ammonia derivative, such as hydroxylamine or, more commonly, ammonium acetate, which serves as the nitrogen donor. nih.gov

This method is a straightforward condensation reaction where the nitrogen atom attacks the two carbonyl carbons, leading to a dihydroxy-piperidine intermediate that subsequently dehydrates and aromatizes to form the stable pyridine ring. The key precursor for the 2,6-dimethylpyridine core would be heptane-2,6-dione. The reaction of this diketone with an ammonia source under heating provides the target heterocyclic scaffold. nih.gov This approach is particularly valuable as 1,5-diketones can themselves be synthesized through various methods, such as Michael addition reactions. nih.govrsc.org

Other Established Heterocyclic Ring-Forming Reactions

Beyond the Hantzsch and 1,5-diketone methods, a variety of other ring-forming reactions are utilized to produce substituted pyridines. organic-chemistry.org These include:

Synthesis from Acetone and Ammonia: 2,6-Lutidine can be synthesized directly from more fundamental building blocks like acetone, ammonia, and methanol (B129727) over a silica-alumina catalyst at high temperatures. The proposed mechanism involves the initial formation of methyl ethyl ketone. psu.edu

Modifications of Existing Rings: Pyridine derivatives can be synthesized by modifying other heterocyclic or even carbocyclic rings.

Multi-step Syntheses from Lutidines: Functionalized 2,6-dimethylpyridines can be prepared via multi-step reaction sequences starting from commercially available lutidines. For example, 2,6-lutidine can be oxidized to 2,6-pyridinedicarboxylic acid, which can then be converted to other derivatives through esterification, reduction, and substitution reactions. google.com

Installation of the Ethoxymethyl Moiety

Once the 2,6-dimethylpyridine core is obtained, the next strategic step is the introduction of the ethoxymethyl group at the C4 position. This is typically achieved via etherification of a suitable precursor.

Etherification Reactions for Ethoxymethyl Group Introduction

The most direct and widely used method for forming the ether linkage in 4-(ethoxymethyl)-2,6-dimethylpyridine is the Williamson ether synthesis . wikipedia.orgbyjus.com This reaction is a classic SN2 nucleophilic substitution involving an alkoxide and an organohalide. wikipedia.orgmasterorganicchemistry.com

For the synthesis of the target compound, two primary variations of the Williamson synthesis are feasible:

Reaction of a Pyridyl-alkoxide with an Ethyl Halide: This pathway would involve the deprotonation of a precursor like (2,6-dimethylpyridin-4-yl)methanol (B97646) using a strong base (e.g., sodium hydride) to form the corresponding sodium alkoxide. libretexts.org This nucleophilic alkoxide would then react with an electrophile such as ethyl iodide or ethyl bromide.

Reaction of Sodium Ethoxide with a Halomethyl-Pyridine: A more common and often more practical approach involves reacting a nucleophilic alkoxide with a halogenated pyridine precursor. masterorganicchemistry.com In this case, sodium ethoxide (NaOEt), prepared by reacting sodium metal with ethanol, serves as the nucleophile. byjus.com The electrophile would be a precursor such as 4-(chloromethyl)-2,6-dimethylpyridine (B54199) or 4-(bromomethyl)-2,6-dimethylpyridine. The reaction proceeds via an SN2 mechanism where the ethoxide ion displaces the halide from the benzylic-like position. wikipedia.orgbyjus.com

The synthesis of the required 4-(chloromethyl)-2,6-dimethylpyridine precursor can be accomplished from 2,4,6-trimethylpyridine (B116444) (collidine) through selective free-radical halogenation of the 4-methyl group or by conversion of 2,6-dimethyl-isonicotinic acid to the corresponding alcohol and then to the chloride. scispace.com

Table 2: Williamson Ether Synthesis for this compound

Reactant 1 (Nucleophile) Reactant 2 (Electrophile) Key Features
Sodium ethoxide (NaOEt) 4-(Chloromethyl)-2,6-dimethylpyridine Classic SN2 pathway. wikipedia.org The halide is a good leaving group.

This table outlines the two main reactant pairings for synthesizing this compound via the Williamson ether synthesis.

Protecting Group Chemistry Employing Ethoxymethyl Derivatives

The ethoxymethyl (EOM) group is not only a structural component but is also utilized in broader organic synthesis as a protecting group for alcohols. nih.govcdnsciencepub.com A protecting group is a chemical moiety that is temporarily attached to a functional group to render it inert to specific reaction conditions, and which can be removed later to restore the original functionality. libretexts.org

The EOM group, an acetal (B89532), is typically used to protect hydroxyl groups under basic or nucleophilic conditions. nih.gov

Installation: EOM ethers can be prepared by reacting an alcohol with ethoxymethyl chloride (EOM-Cl) in the presence of a non-nucleophilic base like diisopropylethylamine. Alternative, greener methods have been developed using catalysts like heteropoly acids under solvent-free conditions to transform alcohols into their EOM ethers. cdnsciencepub.com

Removal (Deprotection): The EOM group is stable to many reagents but is readily cleaved under acidic conditions, which hydrolyze the acetal to regenerate the parent alcohol. libretexts.org

This application in protecting group chemistry highlights the chemical stability and reactivity profile of the ethoxymethyl ether functionality, which is central to the structure of this compound. nih.govcdnsciencepub.com

Multi-Step Synthetic Routes to Complex this compound-Containing Systems

The synthesis of complex molecular architectures incorporating the this compound scaffold often necessitates multi-step reaction sequences. These routes typically begin with the construction of a substituted pyridine core, followed by functional group interconversions to install the desired ethoxymethyl group at the C-4 position.

A common strategy involves the initial synthesis of (2,6-dimethylpyridin-4-yl)methanol as a key intermediate. While the direct synthesis of this intermediate is not elaborately detailed in single sources, a plausible pathway can be constructed from established pyridine synthesis methodologies. The Hantzsch pyridine synthesis, a classic method, can be adapted to produce a 1,4-dihydropyridine precursor, which is subsequently oxidized to the corresponding pyridine. orgsyn.orgnih.gov For instance, the condensation of ethyl acetoacetate, formaldehyde, and ammonia yields 1,4-dihydro-3,5-dicarbethoxy-2,6-dimethylpyridine. orgsyn.org Oxidation of this intermediate, followed by saponification and decarboxylation, would lead to 2,6-dimethylpyridine. orgsyn.org

Further functionalization at the 4-position is required to introduce the hydroxymethyl group. This can be challenging due to the relative inertness of the pyridine ring towards electrophilic substitution. An alternative approach involves starting with a pre-functionalized precursor. For example, the synthesis could commence with 2,6-dimethyl-4-pyrone, which can be converted to 4-chloro-2,6-dimethylpyridine. Subsequent nucleophilic substitution with a suitable carbon source, followed by reduction, could yield (2,6-dimethylpyridin-4-yl)methanol.

Once the key intermediate, (2,6-dimethylpyridin-4-yl)methanol, is obtained, the final ethoxymethyl group can be introduced via a Williamson ether synthesis. This involves the deprotonation of the alcohol with a suitable base, such as sodium hydride, followed by reaction with an ethylating agent like ethyl iodide or diethyl sulfate.

In the context of more complex systems, the this compound moiety can be incorporated into larger molecules through various coupling reactions. For instance, if the pyridine ring is further functionalized with a leaving group, it can participate in cross-coupling reactions like the Suzuki or Stille coupling to form biaryl structures.

A hypothetical multi-step synthesis to a more complex system could be envisioned as follows:

Synthesis of 2,6-dimethylpyridine: Utilizing a Hantzsch-type synthesis from readily available starting materials like ethyl acetoacetate and formaldehyde. orgsyn.org

Introduction of a functional group handle at the 4-position: This could involve oxidation to the N-oxide, followed by rearrangement and substitution to introduce a group amenable to conversion into a hydroxymethyl group.

Synthesis of (2,6-dimethylpyridin-4-yl)methanol: Conversion of the C-4 functional group to a hydroxymethyl group.

Etherification: Reaction of (2,6-dimethylpyridin-4-yl)methanol with an ethylating agent to form this compound.

Incorporation into a larger system: Utilizing other functional groups on the pyridine ring or the target molecule for coupling reactions.

The development of sequential alkylation strategies also presents a powerful tool for the controlled installation of different alkyl groups onto a pyridine scaffold, offering a pathway for the rapid synthesis of complex pyridine derivatives. acs.org

Optimization of Reaction Conditions and Yields in Pyridine Synthesis

The efficiency of pyridine synthesis, including that of this compound and its precursors, is highly dependent on the optimization of reaction conditions. Key parameters that are frequently adjusted to improve yields and minimize side products include the choice of solvent, temperature, catalyst, and the nature of the reactants themselves.

Solvent Effects: The polarity of the solvent can significantly influence the reaction outcome. For instance, in the synthesis of certain aminopyridone derivatives, changing from a non-polar to a more polar solvent can lead to a noticeable increase in product yield. mdpi.com In other cases, such as the synthesis of N-amino pyridine-2,6-dione derivatives, a one-pot, three-component reaction in dimethylformamide (DMF) at reflux has been shown to provide excellent yields. researchgate.net

Temperature and Reaction Time: Temperature is a critical factor. While some reactions proceed at room temperature, many pyridine syntheses require heating to achieve reasonable reaction rates and yields. For example, in the synthesis of N-amino pyridine-2,6-dione derivatives, performing the reaction at reflux conditions in various solvents like ethanol, methanol, acetonitrile, THF, and DMF resulted in significantly higher yields compared to room temperature. researchgate.net However, prolonged heating does not always lead to higher yields and can sometimes promote the formation of byproducts. mdpi.com

Catalysis: The choice of catalyst is crucial in many modern pyridine synthesis methods. Copper-catalyzed cross-coupling reactions have been employed in a modular synthesis of substituted pyridines, achieving moderate to excellent isolated yields (43–91%). nih.gov In the Hantzsch synthesis, various catalysts can be employed to improve yields and reaction conditions. For example, iodine has been used as a catalyst for the synthesis of N-hydroxyethyl 1,4-dihydropyridines under mild conditions. nih.gov

Reactant Stoichiometry and Nature: The stoichiometry of the reactants can also be optimized. For example, in the Eschweiler-Clarke reaction to form certain tertiary aminopyridones, using small excesses of formaldehyde and formic acid was found to be beneficial for increasing the yield. mdpi.com The nature of the substituents on the starting materials can also have a profound impact. For instance, in a copper-catalyzed cascade reaction for pyridine synthesis, a substrate with a methyl group at a specific position led to product mixtures and low yields of the desired pyridine. nih.gov

The following interactive data table summarizes the optimization of reaction conditions for the synthesis of 1-amino-2,6-dioxo-4-(p-tolyl)-1,2,3,6-tetrahydropyridine-3-carbonitrile, which provides insights into general optimization strategies for pyridine ring formation. researchgate.net

EntrySolventTemperatureYield (%)
1EthanolRoom TemperatureTrace
2MethanolRoom TemperatureTrace
3AcetonitrileRoom TemperatureTrace
4Tetrahydrofuran (THF)Room TemperatureTrace
5N,N-Dimethylformamide (DMF)Room TemperatureTrace
6EthanolReflux58
7MethanolReflux47
8AcetonitrileReflux65
9Tetrahydrofuran (THF)Reflux51
10N,N-Dimethylformamide (DMF)Reflux80

This data clearly indicates that for this particular synthesis, refluxing in DMF provides the optimal conditions for achieving a high yield. Such systematic optimization is a cornerstone of developing efficient synthetic routes for complex pyridine derivatives.

Spectroscopic and Analytical Data for this compound Not Publicly Available

Comprehensive experimental data from spectroscopic and analytical techniques required to fully characterize the chemical compound this compound are not available in publicly accessible scientific literature and chemical databases. Detailed research findings are essential for a thorough and scientifically accurate elucidation of a compound's structure and purity.

The requested article, focusing on specific spectroscopic characterization techniques, cannot be generated with the required level of detail and scientific accuracy due to the absence of published experimental data for the following analyses:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific chemical shifts (δ) and coupling constants (J) for ¹H (proton) and ¹³C (carbon-13) NMR analyses of this compound have not been reported. This data is crucial for the definitive assignment of the hydrogen and carbon atoms within the molecule's structure.

Mass Spectrometry (MS): Information on the molecular ion peak (M+) and the characteristic fragmentation pattern of this compound under mass spectrometric analysis is not available. These details are vital for confirming the molecular weight and understanding the compound's fragmentation pathways.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: Published IR spectra, which would identify the characteristic vibrational frequencies of functional groups, and UV-Vis spectra, which would determine the wavelengths of maximum absorbance (λmax) related to electronic transitions, could not be located for this specific compound.

Elemental Analysis: The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) for this compound, which are used to verify its empirical formula, are not documented in available resources.

Without access to these fundamental spectroscopic and analytical results, a scientifically rigorous article that adheres to the requested detailed outline cannot be constructed. The generation of data tables and a discussion of research findings would be speculative and would not meet the standards of scientific accuracy. Further research and publication of the characterization of this compound are needed to provide the necessary data.

4 Ethoxymethyl 2,6 Dimethylpyridine As a Scaffold in Medicinal Chemistry Research

Design Principles for Pyridine-Based Scaffolds in Drug Discovery

The pyridine (B92270) nucleus is a key building block in numerous approved drugs, valued for its ability to enhance solubility and bioavailability of less soluble molecules. nih.gov As a polar and ionizable aromatic system, it is often employed as a bioisostere for benzene (B151609) rings, amines, amides, and other nitrogen-containing heterocycles. nih.gov The design of pyridine-based scaffolds in drug discovery is guided by several key principles:

Structural Versatility: The pyridine ring can be readily substituted at various positions, allowing for the creation of diverse chemical libraries. This structural flexibility is crucial for optimizing interactions with biological targets. nih.gov The substitution pattern on the pyridine ring significantly influences the biological activity of the resulting compounds. nih.gov

Physicochemical Properties: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a critical interaction in many drug-receptor binding events. The basicity of the pyridine nitrogen can be modulated by the electronic effects of its substituents, influencing the compound's ionization state at physiological pH and thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

Bioisosteric Replacement: Pyridine rings are frequently used as bioisosteres for phenyl rings. This substitution can lead to improved potency, altered selectivity, and better metabolic stability. The nitrogen atom can introduce a dipole moment and a potential point for hydrogen bonding, which can be advantageous for target engagement.

Privileged Scaffold: The prevalence of the pyridine motif in a wide range of biologically active compounds has led to its designation as a "privileged structure." This suggests that the pyridine core can serve as a template for developing ligands for multiple, distinct biological targets. orgsyn.org

The 2,6-dimethylpyridine (B142122) scaffold introduces steric hindrance around the nitrogen atom due to the two methyl groups. This steric bulk can decrease the nucleophilicity of the pyridine nitrogen and influence the compound's binding mode with its target, sometimes leading to increased selectivity. wikipedia.org The substitution at the 4-position, such as with an ethoxymethyl group, provides a vector for further modification to explore and optimize interactions within a target's binding pocket.

Structure-Activity Relationship (SAR) Studies of 4-(Ethoxymethyl)-2,6-dimethylpyridine Derivatives

While specific structure-activity relationship (SAR) studies for this compound are not extensively available in the public domain, SAR studies on related 2,6-disubstituted pyridine derivatives provide valuable insights into how modifications of this scaffold can impact biological activity.

For instance, research on 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid (Aβ) aggregation has highlighted the importance of the substitution pattern. In one study, the 2,6-diaminopyridine (B39239) moiety was identified as a crucial component for inhibitory activity. The nature and length of the linkers connecting multiple pyridine units were also found to be critical, with compounds featuring three 2,6-disubstituted pyridine units separated by C2- or C3-linkers demonstrating the most potent inhibition of Aβ aggregation. nih.gov

Another study on 2,6-disubstituted thiosemicarbazone derivatives of pyridine as potential antituberculosis agents revealed that the basicity of the substituents at the 6-position significantly influences activity. Derivatives containing highly basic substituents like pyrrolidine (B122466) and piperidine (B6355638) showed strong inhibition of the standard Mycobacterium tuberculosis strain. nih.gov

In the context of anticancer activity, a study on 4,6-dimethyl-2-oxo-pyridine derivatives showed that further substitution at the 4-position influenced cytotoxicity. While the parent 4,6-dimethyl-2-oxo-pyridine derivative exhibited moderate activity, the addition of an alkoxystyryl group at the 4-position led to a decrease in activity, suggesting that the size and nature of the substituent at this position are critical for maintaining or improving cytotoxic effects. nih.gov

Compound/ScaffoldTarget/ActivityKey SAR Findings
2,6-Diaminopyridine Derivatives Aβ Aggregation InhibitionThe 2,6-diaminopyridine moiety is a key component for activity. Compounds with three linked pyridine units show the highest potency. nih.gov
2,6-Disubstituted Pyridine Thiosemicarbazones AntituberculosisThe basicity of the substituent at the 6-position is crucial. More basic groups like piperidine and pyrrolidine enhance activity. nih.gov
4,6-Dimethyl-2-oxo-pyridine Derivatives Anticancer (Cytotoxicity)Substitution at the 4-position significantly impacts activity. The addition of a bulky alkoxystyryl group can decrease cytotoxicity. nih.gov

Investigation of Biological Activities Mediated by Pyridine and Ethoxymethyl Moieties

The pyridine ring and its various substituted forms are associated with a wide spectrum of biological activities. The following sections explore some of these activities as they relate to the 2,6-dimethylpyridine scaffold and its potential derivatives.

Modulators of G-Protein Coupled Receptors (e.g., mGluR2)

G-protein coupled receptors (GPCRs) are a major class of drug targets. Pyridine-containing molecules have been identified as modulators for various GPCRs. nih.gov Specifically, positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2) are of interest for treating neurological and psychiatric disorders. nih.gov While direct studies of this compound as an mGluR2 modulator are not prominent, related pyridine structures have been investigated. For example, the development of mGluR2 PAMs has included complex pyridine-containing molecules, and the patent literature reveals a variety of chemotypes where the pyridine ring is a central feature. thegoodscentscompany.com The search for subtype-selective PAMs often focuses on the less conserved allosteric sites within the 7-transmembrane domain of the receptor, where the specific substitution pattern of a scaffold like 2,6-dimethylpyridine could play a key role in achieving selectivity. nih.gov

Enzyme Inhibition Studies (e.g., MAO-B, Isocitrate Dehydrogenase)

The 2,6-dimethylpyridine scaffold is also found in molecules designed to inhibit various enzymes.

Monoamine Oxidase B (MAO-B): The inhibition of MAO-B is a therapeutic strategy for Parkinson's disease. While specific studies on 2,6-dimethylpyridine derivatives as MAO-B inhibitors are not abundant, research on other cyclic scaffolds provides insights. For instance, pyridazinone derivatives have been shown to be potent and selective MAO-B inhibitors. In one study, compound S5, a pyridazinobenzylpiperidine derivative, exhibited an IC50 value of 0.203 μM for MAO-B with high selectivity over MAO-A. nih.gov Another study on 2-acetylphenol analogs also identified potent MAO-B inhibitors, with IC50 values in the low nanomolar range. nih.gov These studies demonstrate that small molecule heterocycles can be effective MAO-B inhibitors, suggesting the potential of the 2,6-dimethylpyridine scaffold in this area.

Isocitrate Dehydrogenase (IDH): Mutant forms of isocitrate dehydrogenase (IDH1 and IDH2) are attractive targets in oncology. Although not directly involving the this compound structure, studies have shown that substituted pyrimidine (B1678525) derivatives, which share a similar heterocyclic core, can act as potent SIRT2 inhibitors, an enzyme also implicated in cancer. nih.gov For example, a 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivative was found to be a potent SIRT2 inhibitor with an IC50 of 42 nM and showed good selectivity over other sirtuins. nih.gov

Anticancer Activity of Related Scaffolds

Pyridine derivatives are well-represented among anticancer agents. nih.gov The 2,6-dimethylpyridine scaffold and its analogs have been incorporated into molecules with significant cytotoxic and antiproliferative activities.

In one study, a series of 4-phenoxy-pyridine/pyrimidine derivatives were evaluated as dual VEGFR-2/c-Met inhibitors. The most promising compound, 23k, which features a substituted pyridine core, displayed excellent inhibitory activity against several cancer cell lines, including A549 (lung), MCF-7 (breast), and HepG2 (liver), with IC50 values in the low micromolar range. nih.gov

Another study focused on 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives as SIRT2 inhibitors. The lead compound demonstrated potent inhibition of the human breast cancer cell line MCF-7. nih.gov Furthermore, a study of various newly synthesized pyridine derivatives showed that several compounds exhibited significant in vitro antitumor activity across a panel of 59 human tumor cell lines, with some showing high selectivity for leukemia cell lines. nih.gov

These findings indicate that the 2,6-dimethyl-substituted heterocyclic scaffold is a viable starting point for the development of novel anticancer agents. The specific substitution at the 4-position, such as the ethoxymethyl group, would likely modulate the potency and selectivity of such compounds.

Derivative ClassCancer Cell Line(s)Reported Activity (IC50)
4-Phenoxy-pyridine/pyrimidine derivative (23k) A549, MCF-7, HepG22.16 µM, 9.13 µM, 20.15 µM
2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivative (28e) MCF-7Potent inhibition and increased α-tubulin acetylation
4,6-Dimethyl-2-oxo-pyridine derivative (2) HepG-2, Caco-251.59 µM, 41.49 µM

Antioxidant Properties of Dihydropyridine (B1217469) Derivatives

The reduced form of pyridine, dihydropyridine, is well-known for its antioxidant properties. The 1,4-dihydropyridine (B1200194) (1,4-DHP) ring system is structurally similar to the biological reducing agent NADH. This has prompted research into the antioxidant potential of various 1,4-DHP derivatives.

Studies have shown that the antioxidant activity of 1,4-DHPs is highly dependent on the nature of the substituents on the ring. In one study of diethyl 2,6-dimethyl-4-aryl-1,4-dihydropyridine derivatives, those with electron-donating groups on the 4-aryl substituent exhibited the highest antioxidant activity. For example, derivatives with methoxy, fluoro, and chloro groups on the aromatic ring showed good relative antioxidant activity in a β-carotene/linoleic acid assay. orgsyn.org

Another study on novel thiazolo[4,5-b]pyridine (B1357651) derivatives, which contain a fused pyridine ring, also reported on their antioxidant activity as measured by the DPPH radical scavenging method. google.com The ability of these compounds to act as antioxidants is often attributed to their capacity to donate a hydrogen atom from the dihydropyridine ring, thereby neutralizing free radicals. While this compound itself is aromatic, its dihydrogenated counterpart could be expected to possess antioxidant properties, the potency of which would be influenced by the ethoxymethyl substituent at the 4-position.

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is used to forecast the binding mode and affinity of a small molecule ligand, such as this compound, within the active site of a target protein. While specific molecular docking studies for this compound are not extensively detailed in publicly available literature, the principles of the technique allow for a theoretical analysis of its potential interactions.

The structural features of this compound suggest it can engage with a protein's active site through several key interactions. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. The ethoxymethyl group at the C4 position introduces additional points of interaction; the ether oxygen is also a potential hydrogen bond acceptor, while the flexible ethyl chain can fit into hydrophobic pockets. The two methyl groups at the C2 and C6 positions contribute to the molecule's hydrophobic character and can engage in van der Waals interactions within nonpolar subpockets of a binding site.

In broader studies of pyridine derivatives, these interaction types are crucial for binding affinity. For instance, in the development of inhibitors for enzymes like lysine (B10760008) acetyltransferases (KATs), acyl-sulfonamides are used as bioisosteres that can mimic diphosphates, and their interaction with serine residues via hydrogen bonds is critical for activity. acs.org Similarly, docking studies of imidazo[1,2-a]pyridine (B132010) derivatives with F1F0 ATP synthase from Mycobacterium tuberculosis have been used to elucidate binding modes and guide the design of new potential anti-tubercular agents. researchgate.net A hypothetical docking of this compound would analyze the geometry and energy of these potential interactions to predict its binding orientation and affinity for a given target. The results of such studies are often evaluated using a scoring function, which estimates the binding free energy. wikipedia.org

Table 1: Potential Ligand-Receptor Interactions for this compound

This table is illustrative and based on the structural features of the compound.

Functional Group of LigandPotential Interaction TypePotential Receptor Residue(s)
Pyridine NitrogenHydrogen Bond AcceptorAmino acids with donor groups (e.g., Serine, Threonine, Lysine)
Aromatic Pyridine Ringπ-π Stacking, Cation-πAromatic amino acids (e.g., Phenylalanine, Tyrosine, Tryptophan)
Ethoxymethyl Ether OxygenHydrogen Bond AcceptorAmino acids with donor groups (e.g., Serine, Threonine)
Ethoxymethyl Alkyl ChainHydrophobic, van der WaalsAliphatic or aromatic amino acids (e.g., Leucine, Isoleucine, Valine)
2,6-Dimethyl GroupsHydrophobic, van der WaalsAliphatic or aromatic amino acids (e.g., Leucine, Isoleucine, Valine)

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry for discovering novel compounds and optimizing lead candidates. nih.gov These approaches are particularly relevant for scaffolds like 2,6-dimethylpyridine, which serves as a versatile starting point for chemical modification. wikipedia.org

Scaffold Hopping is a computational or synthetic strategy aimed at identifying structurally novel compounds that retain the biological activity of a known parent molecule by mimicking the spatial arrangement of its key interacting features. nih.gov Starting with a core like 2,6-dimethylpyridine, a scaffold hop could involve replacing the pyridine ring with a different heterocyclic system (e.g., pyrimidine, pyrazine, or even a non-aromatic ring) while maintaining the relative orientation of the essential substituents. mdpi-res.com This can lead to new chemical entities with different intellectual property, improved physicochemical properties, or novel secondary pharmacology. For example, scaffold hopping has been employed to move from imidazopyridine to 1,2,4-triazolopyridine scaffolds to block sites of metabolism and reduce lipophilicity. nih.gov

Bioisosteric Replacement involves substituting one atom or group in a molecule with another that has similar physical or chemical properties, with the goal of enhancing the compound's activity, selectivity, or pharmacokinetic profile. nih.gov The this compound scaffold offers several opportunities for such replacements.

The Ethoxymethyl Group: The ether linkage could be replaced with bioisosteres like an ester, amide, or a short alkyl chain to modulate stability and hydrogen bonding capacity. The entire ethoxymethyl group could be swapped for other substituents to alter polarity and size.

The Pyridine Ring: The pyridine core itself can be a subject of bioisosteric replacement. In some contexts, a pyridine N-oxide can be replaced by a pyridone to mitigate potential metabolic liabilities. nih.gov In other cases, strategic placement of nitrogen atoms, as seen in the transition from a phenyl to a pyridyl or pyrimidyl ring, can enhance metabolic stability. nih.gov

The Methyl Groups: While the 2,6-dimethyl substitution pattern is often key to a desired steric or electronic effect, these methyl groups could be replaced. For instance, in studies on 1,4-dihydropyridines, a methyl group has been replaced by a bioisosteric geminal-dihalocyclopropyl moiety to create novel calcium channel antagonists. researchgate.net

In the synthesis of complex molecules, 2,6-dimethylpyridine is often used as a sterically hindered, non-nucleophilic base, highlighting its utility and stability in synthetic chemistry, which is a prerequisite for its use as a scaffold. nih.govwikipedia.org A number of pyridine-based allosteric inhibitors have been developed starting from 4-hydroxy-2,6-dimethylpyridine, demonstrating the successful application of this core in generating diverse analogues for medicinal chemistry campaigns. mdpi.com

Table 2: Examples of Bioisosteric Replacement Strategies in Pyridine-Related Scaffolds

Original Group/ScaffoldBioisosteric ReplacementPurpose/OutcomeReference
Pyridine N-OxidePyridoneMitigate potential metabolism by aldehyde oxidase nih.gov
Phenyl RingPyridyl or Pyrimidyl RingIncrease metabolic stability nih.gov
2-Methyl-3-methoxycarbonylvinylGeminal-dihalocyclopropylGenerate novel calcium channel antagonists researchgate.net
Carbonyl MoietyOxetane RingTune pKa and explore alternative H-bond interactions acs.org

Applications of 4 Ethoxymethyl 2,6 Dimethylpyridine in Chemical Synthesis

Role as a Versatile Synthetic Intermediate for Organic Transformations

The core of 4-(Ethoxymethyl)-2,6-dimethylpyridine is the 2,6-lutidine moiety. 2,6-Lutidine is well-established in organic synthesis as a sterically hindered, non-nucleophilic base. ethz.chwikipedia.org This characteristic is attributed to the two methyl groups flanking the nitrogen atom, which impede its ability to act as a nucleophile while preserving its capacity to scavenge protons. ethz.chwikipedia.org This property is crucial in numerous reactions where a base is required to neutralize acid byproducts without interfering with electrophilic centers in the reacting molecules.

The introduction of an ethoxymethyl group at the 4-position of the pyridine (B92270) ring opens up avenues for a variety of chemical transformations. A plausible synthetic route to this compound could involve the preparation of a 4-halomethyl-2,6-dimethylpyridine intermediate, followed by nucleophilic substitution with sodium ethoxide. The reactivity of such intermediates would allow for the introduction of a wide array of nucleophiles, making 4-(substituted-methyl)-2,6-dimethylpyridines valuable synthons.

For instance, the related compound 2,6-bis(hydroxymethyl)pyridine is a known precursor for the synthesis of more complex molecules, including metal complexes and biopolymers. ethz.ch This highlights the potential of the functionalized methyl group at the 4-position of the pyridine ring to serve as a handle for further synthetic elaborations. The reactivity of the ethoxymethyl group itself, or its precursor, could be exploited to build more complex molecular architectures.

Utilization of the Ethoxymethyl Group for Alcohol Protection and Deprotection

Alkoxymethyl ethers, such as the ethoxymethyl group, are commonly employed as protecting groups for alcohols in multi-step organic synthesis. These groups are valued for their stability under a range of reaction conditions, particularly basic and organometallic environments, and their relatively straightforward removal under acidic conditions.

While the direct use of this compound for alcohol protection is not explicitly detailed in the literature, the principles of alcohol protection using similar reagents are well-established. The parent compound, 2,6-lutidine, is frequently used as a base in conjunction with silyl (B83357) triflates for the protection of alcohols as silyl ethers. google.com This underscores the compatibility of the lutidine core with alcohol protection strategies.

The ethoxymethyl group can be introduced to an alcohol using an appropriate reagent, and its subsequent removal (deprotection) is typically achieved by treatment with acid. The specific conditions for the deprotection of an ethoxymethyl ether can be tuned to be mild, allowing for selective removal in the presence of other acid-labile groups.

Asymmetric Synthesis and Chiral Induction with Pyridine Derivatives

Pyridine derivatives are of significant interest in the field of asymmetric synthesis, where they often serve as chiral ligands for metal-catalyzed reactions. acs.org The development of chiral pyridine ligands has been instrumental in the advancement of enantioselective transformations. acs.org The substitution pattern on the pyridine ring plays a crucial role in determining the steric and electronic properties of the resulting metal complex, which in turn influences the stereochemical outcome of the reaction.

While there is no specific data on the use of this compound in asymmetric catalysis, the general class of 4-substituted pyridine derivatives has been explored for this purpose. The introduction of a chiral substituent at the 4-position of a pyridine ring can lead to the formation of a chiral ligand capable of inducing enantioselectivity in a variety of reactions. For example, chiral 2,3-disubstituted piperidines, which can be derived from pyridine precursors, are important structural motifs in many pharmaceutical agents. nih.govresearchgate.net

The synthesis of chiral molecules often relies on the use of chiral catalysts, and pyridine-based ligands are a cornerstone of this field. The potential for this compound or its derivatives to be elaborated into chiral ligands remains an area ripe for exploration. The synthesis of enantiopure 2,3-disubstituted 4-iodopyridines has been reported, demonstrating that functionalization at the 4-position is compatible with the generation of chiral pyridine structures. acs.org

Q & A

Q. What synthetic routes are available for 4-(Ethoxymethyl)-2,6-dimethylpyridine, and how do their yields compare?

Two primary methods are documented:

  • Route 1 : Starting from 4-bromo-2,6-dimethylpyridine, achieving a yield of ~69%.
  • Route 2 : Using 2,6-dimethylpyridine as the precursor, yielding ~41% . Key factors influencing yield include reaction time, catalyst choice (e.g., transition-metal catalysts), and purification protocols. Comparative analysis of intermediates and byproducts is critical for optimizing conditions.

Q. How can the dissociation constant (pKa) of this compound be determined experimentally?

The pKa of 2,6-dimethylpyridine derivatives can be measured via potentiometric titration. For 2,6-dimethylpyridine, the pKa is reported as 6.65 at 25°C, reflecting its basicity in aqueous solutions . Methodological consistency in solvent selection (e.g., water vs. non-aqueous systems) and temperature control is essential to ensure reproducibility.

Q. What analytical techniques are suitable for characterizing its purity and structural integrity?

  • GC-MS : For volatile derivatives and byproduct identification.
  • NMR : To confirm substitution patterns (e.g., ethoxymethyl and methyl groups at positions 2, 4, and 6).
  • Elemental Analysis : To verify empirical formulas. Cross-validation with reference spectra (e.g., NIST databases) is recommended .

Advanced Research Questions

Q. How do steric and electronic effects influence its reactivity in coordination chemistry?

Studies on 2,6-dimethylpyridine complexes with transition metals (e.g., Co(II)) reveal that methyl groups at the 2- and 6-positions create steric hindrance, reducing ligand flexibility. Electronic effects, such as the electron-donating nature of methyl groups, enhance Lewis basicity, impacting bond strengths in metal complexes (e.g., Co-Cl vs. Co-Br bonds) . Thermodynamic data (e.g., reaction enthalpies) from calorimetric studies can quantify these effects .

Q. What methodologies address contradictions in reported mutagenicity data for its derivatives?

  • Ames Fluctuation Test : Used to evaluate 2,6-dimethylpyridine N-oxide, showing no intrinsic mutagenicity but significant antigenotoxic effects against 2-aminoanthracene (2-AA) and 4-nitroquinoline-N-oxide (4-NQO) .
  • Dose-Response Analysis : To distinguish between direct DNA interactions and indirect protective mechanisms (e.g., radical scavenging). Statistical rigor (e.g., ANOVA for inter-laboratory variability) is critical for resolving discrepancies.

Q. How can its role in catalytic systems be optimized for heterogeneous reactions?

  • Surface Titration : Probe molecule adsorption (e.g., pyridine or 2,6-dimethylpyridine) on catalysts (e.g., iron oxides) at 300°C via pulse chromatographic methods to assess active sites .
  • Kinetic Modeling : Correlate catalytic turnover rates with steric parameters (e.g., Tolman cone angles) and electronic descriptors (e.g., Hammett constants).

Q. What experimental designs resolve miscibility gaps in viscosity studies of its aqueous mixtures?

  • Grunberg-Nissan Model : Fits viscosity deviations in water + 2,6-dimethylpyridine systems, accounting for hydrogen bonding and molecular packing .
  • Temperature-Controlled Phase Diagrams : Identify miscibility limits (e.g., gaps above 307 K for water + 2,6-dimethylpyridine) to avoid experimental artifacts .

Data Management and Presentation

Q. How should raw and processed data be structured in publications?

  • Raw Data : Include in appendices (e.g., GC-MS chromatograms, NMR spectra).
  • Processed Data : Use tables for key metrics (e.g., yields, pKa values) and figures for trends (e.g., viscosity vs. concentration).
  • Uncertainty Analysis : Report standard deviations for triplicate measurements (e.g., ±0.5% for viscosities) .

Q. What statistical methods validate its antimutagenic effects in toxicological studies?

  • Chi-Square Test : Compare mutation frequencies between treated and untreated groups in Ames tests.
  • Dunnett’s Test : For dose-dependent responses against positive controls (e.g., 2-AA) .

Methodological Notes

  • Synthesis Optimization : Use Design of Experiments (DoE) to screen variables (e.g., solvent polarity, catalyst loading) .
  • Toxicity Screening : Combine in vitro (e.g., bacterial reverse mutation assays) and in silico (e.g., QSAR models) approaches .
  • Thermodynamic Calculations : Apply density functional theory (DFT) to predict reaction pathways and activation energies .

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